molecular formula C9H17N B086638 1-Azaspiro[4.5]decane CAS No. 176-80-7

1-Azaspiro[4.5]decane

Cat. No. B086638
CAS RN: 176-80-7
M. Wt: 139.24 g/mol
InChI Key: LGKNCSVHCNCJQG-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane is a chemical compound with the molecular formula C9H17N . It is the core structure of the azaspirodecanedione moiety found in some of the azapirones . It is also the core structure of buspirone, an anxiolytic drug .


Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, which is similar to 1-Azaspiro[4.5]decane, has been achieved through a domino radical bicyclization process. This process involves the formation and capture of alkoxyaminyl radicals . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds .


Physical And Chemical Properties Analysis

1-Azaspiro[4.5]decane has a molecular weight of 139.24 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. It has no rotatable bonds. Its exact mass is 139.136099547 g/mol and its monoisotopic mass is 139.136099547 g/mol .

Scientific Research Applications

Anticancer Activity

  • Scientific Field: Medicinal Chemistry, Oncology .
  • Summary of Application: 1-Thia-4-azaspiro[4.5]decane derivatives, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, have been synthesized and evaluated for their anticancer activity .
  • Methods of Application: The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
  • Results or Outcomes: The anticancer activity of these synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines. A number of compounds showed moderate to high inhibition activities .

Synthesis of Spirocyclotriphosphazenes

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of spirocyclotriphosphazenes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Synthesis of Spirocyclotriphosphazenes

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of spirocyclotriphosphazenes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

1-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNCSVHCNCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170061
Record name 1-Azaspiro(4.5)decane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.5]decane

CAS RN

176-80-7
Record name 1-Azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Azaspiro(4.5)decane
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Record name 1-Azaspiro[4.5]decane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19984
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Record name 1-Azaspiro(4.5)decane
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Record name 1-Azaspiro(4.5)decane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354S34PWD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
G Dake - Tetrahedron, 2006 - Elsevier
Natural products are embedded with structural motifs that inspire practitioners of synthetic organic chemistry. The development of new synthetic methods and strategies for the …
Number of citations: 109 www.sciencedirect.com
RB Moffett - Journal of the American Chemical Society, 1957 - ACS Publications
June 20, 1957 1-Azaspiro [4.5] decane 3187 alkyl)-azaspiro [4.5] decane (VI). These in turn were converted to the corresponding chloride hydrochlorides VII withthionyl chloride. The …
Number of citations: 16 pubs.acs.org
F Diaba, G Puigbó, J Bonjoch - 2007 - Wiley Online Library
The 5‐endo iodine‐promoted ring closure of 4‐allyl‐4‐(alkylamino)cyclohexanone derivatives gives the corresponding 1‐azaspiro[4.5]decanes in good yields. The reaction was tested …
JA Mendes, P Merino, T Soler… - The Journal of …, 2019 - ACS Publications
The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high levels of diastereocontrol. The resulting …
Number of citations: 17 pubs.acs.org
J Carreras, A Avenoza, JH Busto… - The Journal of Organic …, 2011 - ACS Publications
Several metathesis sequences have been carried out using 7-azanorbornenes as starting materials. The occurrence of several exocyclic olefin patterns in the bridgehead position of …
Number of citations: 19 pubs.acs.org
GB Hu, DW Jiang, JY Li, Y Rao… - … Section E: Crystallographic …, 2015 - scripts.iucr.org
The title compound, C18H22N2O5, was synthesized by nitrification of its enol precursor. The pyrrolidine ring plane adopts a twisted conformation about the C—C bond linking the spiro …
Number of citations: 1 scripts.iucr.org
K Matsumura, K Nishikawa, H Yoshida… - Chemistry–An Asian …, 2021 - Wiley Online Library
Histrionicotoxin (HTX) alkaloids isolated from the poison arrow frogs possess a unique structure characterized by a 1‐azaspiro[5.5]undecane skeleton common to the HTX family. The …
Number of citations: 2 onlinelibrary.wiley.com
W Mai, SA Green, DK Bates, S Fang - Synthetic Communications®, 2010 - Taylor & Francis
The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane is described. Key steps include the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without …
Number of citations: 5 www.tandfonline.com
MC Bagley, W Oppolzer - Tetrahedron: Asymmetry, 2000 - Elsevier
The intramolecular 1,3-dipolar cycloaddition of a cyclic nitrone, prepared by an asymmetric electrophilic enolate hydroxyamination using the (2R)-bornane-10,2-sultam chiral auxiliary, …
Number of citations: 27 www.sciencedirect.com
Z Gu, H Zhang, P Xu, Y Cheng… - Advanced Synthesis & …, 2015 - Wiley Online Library
A visible light‐mediated difluoroacetylation of cinnamamides with ethyl bromodifluoroacetate as a CF 2 radical precursor is described. The reaction incorporates tandem cyclization or …
Number of citations: 96 onlinelibrary.wiley.com

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